Lamotrigine Isethionate

Übersicht

Beschreibung

- Es blockiert selektiv spannungsabhängige Natrium (Na+) -Kanäle, stabilisiert präsynaptische neuronale Membranen und hemmt die Glutamatfreisetzung.

- Forscher verwenden Lamotriginisethionat in Studien im Zusammenhang mit Epilepsie und fokalen Anfällen .

Lamotriginisethionat:

Wirkmechanismus

- Lamotrigine Isethionate is a phenyltriazine antiepileptic drug used to treat epilepsy and bipolar I disorder .

- By selectively binding to the inactive sodium channel , lamotrigine inhibits sodium currents, which stabilizes presynaptic neuronal membranes and suppresses the release of the excitatory amino acid, glutamate .

- Lamotrigine likely acts by inhibiting the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons .

- Its interaction with sodium channels leads to reduced anticonvulsant activity, which is also relevant in managing bipolar disorder .

Target of Action

Mode of Action

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Lamotrigine Isethionate selectively blocks voltage-gated sodium channels, stabilizing presynaptic neuronal membranes and inhibiting the release of the excitatory neurotransmitter glutamate . This action is thought to be central to its anticonvulsant effects .

Cellular Effects

In neurons, this compound’s inhibition of glutamate release can reduce neuronal excitability, potentially reducing the frequency and severity of seizures . It also appears to inhibit Cav2.3 (R-type) calcium currents, which may contribute to its anticonvulsant effects .

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear, but it appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . This action is thought to reduce neuronal excitability and thus exert its anticonvulsant effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, a clear temporal relationship has been observed between a Lamotrigine overdose and status epilepticus

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, lamotrigine has been shown to improve seizure control in children and adolescents with various refractory seizure types at doses up to 15 mg/kg/day .

Metabolic Pathways

This compound is metabolized predominantly by glucuronic acid conjugation in the liver, forming various metabolites including 2-N-glucuronide . The main enzymes involved in this metabolism are UGT1A4 and UGT3B7 .

Transport and Distribution

Given its solubility and its known interactions with various ion channels, it is likely that it can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas of the cell where voltage-gated sodium and calcium channels are present, such as the neuronal cell membrane

Vorbereitungsmethoden

- Leider sind bestimmte synthetische Wege und Reaktionsbedingungen für Lamotriginisethionat in den Quellen, auf die ich zugegriffen habe, nicht readily available.

- Es ist ein wasserlösliches Salz von Lamotrigin, das selbst durch etablierte Methoden synthetisiert werden kann.

Analyse Chemischer Reaktionen

- Lamotriginisethionat unterliegt wahrscheinlich verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben ungespezifiziert.

- Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind nicht explizit dokumentiert.

Wissenschaftliche Forschungsanwendungen

- Lamotriginisethionat findet Anwendungen in:

Epilepsieforschung: Untersuchung seiner antikonvulsiven Eigenschaften.

Studien zu fokalen Anfällen: Verständnis seiner Auswirkungen auf die neuronale Erregbarkeit.

Andere wissenschaftliche Kontexte: Seine Verwendung kann über die Epilepsieforschung hinausgehen, aber weitere Details sind rar.

Wirkmechanismus

- Der Mechanismus von Lamotriginisethionat beinhaltet die Blockierung von Na+-Kanälen, was die neuronale Erregbarkeit beeinflusst.

- Durch die Stabilisierung präsynaptischer Membranen moduliert es die Neurotransmitterfreisetzung, insbesondere die Hemmung der Glutamatfreisetzung.

Vergleich Mit ähnlichen Verbindungen

- Leider habe ich keine Informationen über ähnliche Verbindungen oder einen direkten Vergleich mit Lamotriginisethionat.

Eigenschaften

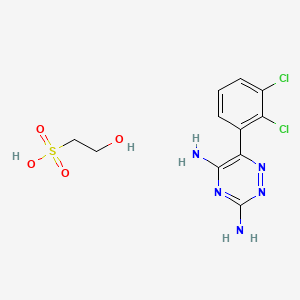

IUPAC Name |

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDZLNMKONKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662051 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113170-86-8 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

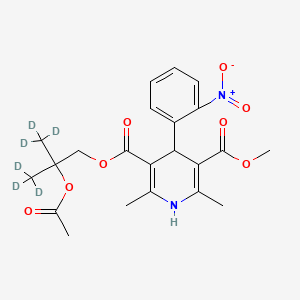

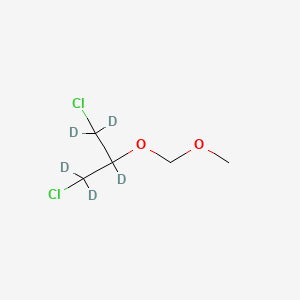

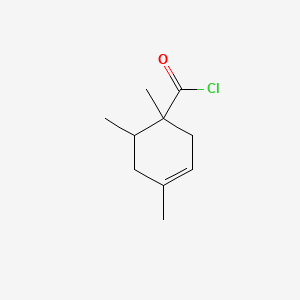

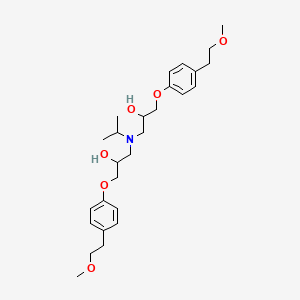

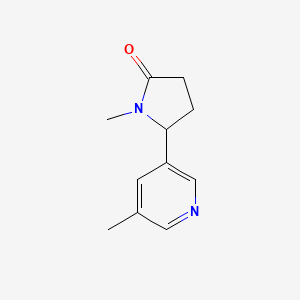

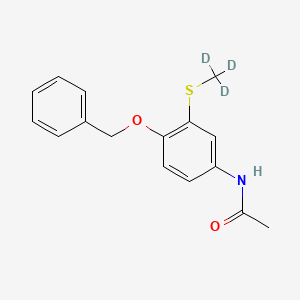

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)